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Compound of Interest

Compound Name:
(S)-1-(4-Phenyl-1H-imidazol-2-

yl)ethanamine

Cat. No.: B579842 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(4-Phenyl-1H-
imidazol-2-yl)ethanamine

Introduction
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, registered under CAS Number 864825-23-0, is

a chiral primary amine of significant interest in modern pharmaceutical development.[1] Its

molecular architecture, featuring a phenyl-substituted imidazole core linked to a chiral

ethylamine side chain, makes it a versatile building block. This compound is most notably

recognized as a key intermediate in the synthesis of Eluxadoline, a mixed opioid receptor

modulator used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[2]

[3][4]

The stereochemistry at the alpha-carbon of the ethanamine moiety, designated as (S), is critical

for its intended biological activity in the final active pharmaceutical ingredient (API).[1] A

thorough understanding of the physical and chemical properties of this intermediate is therefore

paramount for process chemists and formulation scientists. It governs decisions related to

reaction monitoring, purification, salt form selection, polymorph screening, and ultimately, the

quality and stability of the final drug product.

This technical guide provides a comprehensive analysis of the core physicochemical properties

of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, grounded in available data and established

analytical methodologies. It is designed to serve as a practical resource for researchers and
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drug development professionals, offering not just data, but the scientific context and

experimental causality behind its characterization.

Chemical Identity and Molecular Structure
The unambiguous identification of a pharmaceutical intermediate is the foundation of quality

control. The compound is systematically named according to IUPAC nomenclature, though

several synonyms are prevalent in literature and commercial listings.[1][5]

IUPAC Name: (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine[5]

Common Synonyms: (αS)-α-Methyl-4-phenyl-1H-imidazole-2-methanamine, Eluxadoline

Intermediate 4[1]

CAS Number: 864825-23-0[1]

Molecular Formula: C₁₁H₁₃N₃[1]

Molecular Weight: 187.24 g/mol [1][6]

The structure comprises three key functional regions that dictate its properties: the aromatic

phenyl ring, the heterocyclic imidazole ring, and the chiral primary amine.

Caption: Key functional moieties of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine.

Core Physicochemical Properties
The bulk physical properties of the compound are summarized below. These characteristics are

essential for handling, storage, and process design. The material typically presents as a pale

yellow crystalline solid or powder.[1][7]
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Property Value
Comments &
Significance

Source(s)

Appearance

Pale Yellow

Crystalline

Powder/Solid

Color may indicate the

presence of minor

impurities; crystallinity

is crucial for purity and

handling.

[1][7][8]

Melting Point 136 - 145 °C

A relatively sharp

range indicates high

purity. Broadening can

suggest impurities.

[1]

136 - 138 °C
Tighter range reported

by some suppliers.
[1]

Boiling Point
422.1 ± 28.0 °C

(Predicted)

High value reflects

strong intermolecular

forces (H-bonding

from N-H groups,

aromatic stacking).

Not typically

determined

experimentally due to

potential

decomposition.

[1]

Density
1.145 ± 0.06 g/cm³

(Predicted)

Suggests a relatively

compact molecular

packing arrangement

in the solid state.

[1]

Optical Rotation -9° to -6° (c=1, CHCl₃)

Confirms the

presence of the (S)-

enantiomer and is a

critical quality control

parameter for

ensuring chiral purity.

[1]
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Flash Point
238.6 ± 11.2 °C

(Predicted)

Indicates moderate

thermal stability under

standard conditions.

[1]

Molecular Formula C₁₁H₁₃N₃

Confirmed by

elemental analysis

and mass

spectrometry.

[1][4]

Molecular Weight 187.24 g/mol

Used for all

stoichiometric

calculations.

[1][4][6]

Acidity, Basicity, and Solubility
The ionization state and solubility of the molecule are dominated by the primary amine and the

imidazole ring, directly impacting its behavior in aqueous and organic media.

Acid-Base Properties (pKa)
This molecule is polybasic, with two key ionizable centers:

Primary Amine: The ethanamine group is a primary aliphatic amine. Such groups are basic

and are expected to have a pKa value for their conjugate acid (R-NH₃⁺) in the range of 9-10.

This is the most basic site on the molecule.

Imidazole Ring: The imidazole ring is amphoteric. The non-protonated nitrogen atom is

basic, with a conjugate acid pKa typically around 7.[1] The N-H proton is weakly acidic, with

a pKa of approximately 14.5, and is not relevant under physiological or most synthetic

conditions.[1]

A predicted pKa of 13.16 has been noted, which likely corresponds to the weakly acidic N-H

proton on the imidazole ring.[1] The primary amine's basicity is the most functionally relevant

for salt formation and pH-dependent solubility.

Solubility Profile
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The interplay between the hydrophobic phenyl ring and the polar, ionizable amine and

imidazole groups results in a nuanced solubility profile.

Aqueous Solubility: Described as "sparingly soluble in water".[1] Solubility is expected to be

highly pH-dependent. In acidic solutions (pH < 7), protonation of the primary amine and

potentially the imidazole ring will form cationic salts, significantly increasing aqueous

solubility.

Organic Solubility: The compound is "slightly soluble in DMSO and methanol".[1] Its solubility

in other common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran is

crucial for its use in synthesis and purification (e.g., chromatography).

Spectroscopic and Analytical Profile
Structural confirmation relies on a combination of spectroscopic techniques. While specific,

citable spectra for this compound are not publicly available, the expected characteristics can be

reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: One would expect to see distinct signals for the aromatic protons of the phenyl

group and the imidazole ring, typically in the 7.2-7.8 ppm range.[1] The methine proton

(Cα-H) adjacent to the amine would appear as a quartet, coupled to the methyl protons.

The methyl group (CH₃) would be a doublet. The amine (NH₂) and imidazole (N-H)

protons may appear as broad singlets and could be exchangeable with D₂O.

¹³C NMR: The spectrum would show distinct signals for the 11 carbon atoms, with the

aromatic carbons appearing between ~110-140 ppm and the aliphatic carbons of the

ethylamine side chain appearing further upfield.

Mass Spectrometry (MS): In electrospray ionization positive mode (ESI+), the compound is

expected to show a strong signal for the protonated molecular ion [M+H]⁺ at a mass-to-

charge ratio (m/z) of approximately 188.[1] High-resolution mass spectrometry would confirm

the elemental composition of C₁₁H₁₃N₃.

Chromatography (HPLC): Purity analysis is typically performed using reverse-phase High-

Performance Liquid Chromatography (HPLC). Chiral HPLC methods are essential for
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determining the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, physical properties must be determined using

standardized, validated methods. The following protocols are based on established

pharmacopeial standards.

Protocol 1: Melting Point Determination (Capillary
Method)
This method is based on the principles outlined in USP General Chapter <741>.[9] It provides a

melting range, which is a key indicator of purity.

Causality: A pure crystalline solid melts at a sharp, defined temperature. Impurities disrupt the

crystal lattice, typically causing the melting point to depress and broaden.[10]

Caption: Workflow for Melting Point Determination via the Capillary Method.

Protocol 2: Equilibrium Solubility Determination (Shake-
Flask Method)
This protocol is the gold standard for determining thermodynamic solubility, as described in

USP Chapter <1236>.[11][12]

Causality: This method ensures that a true equilibrium is reached between the excess solid and

the solvent, providing the thermodynamic solubility limit, which is a fundamental constant for a

given solute, solvent, and temperature.[13][14]

Caption: Workflow for Equilibrium Solubility by the Shake-Flask Method.

Protocol 3: pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate and widely used method for determining pKa values

by monitoring pH changes during neutralization.[15][16][17]

Causality: By titrating the compound with a strong acid or base, a curve of pH versus titrant

volume is generated. The midpoint of the buffer region (the point of half-neutralization for a
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given functional group) corresponds to the pKa of that group, as defined by the Henderson-

Hasselbalch equation.[15]

Methodology:

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable

solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 1-10 mM).

[16] Maintain a constant ionic strength using an inert salt like KCl.[16]

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C).

Immerse a calibrated pH electrode.

Acidic Titration (for basic pKa): Titrate the solution by making stepwise additions of a

standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the

reading to stabilize.

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is

determined from the inflection point of the resulting sigmoid curve, often calculated using the

first or second derivative of the curve. Multiple pKa values may be observed if the buffer

regions are sufficiently separated.

Conclusion
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a well-characterized crystalline solid whose

physicochemical properties are consistent with its molecular structure. Its melting point

provides a reliable indicator of purity, while its chiral nature necessitates strict control of optical

rotation. The compound's solubility and acid-base characteristics are governed by its primary

amine and imidazole functionalities, making its behavior highly pH-dependent. This property is

critical not only for its purification and handling during synthesis but also for predicting the

biopharmaceutical behavior of the final API, Eluxadoline. The standardized protocols provided

herein serve as a framework for the robust and reproducible characterization required in a

regulated drug development environment.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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